molecular formula C24H25FN4O4S B2925654 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 921804-54-8

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2925654
CAS No.: 921804-54-8
M. Wt: 484.55
InChI Key: BWCGEGYBCCDJQP-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells . BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby promoting the survival and proliferation of cancer cells .

Mode of Action

The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins into close proximity . This proximity allows BRD4 to strongly activate the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .

Biochemical Pathways

The compound affects the apoptosis pathway by reactivating the genes suppressed by BCL6 . This leads to the initiation of programmed cell death, thereby inhibiting the proliferation of cancer cells . Additionally, the compound has been observed to downregulate the expression of the oncogene MYC , although the exact mechanism for this is still under investigation .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness can be influenced by its stability in water .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By reactivating the genes involved in apoptosis, the compound effectively triggers programmed cell death, thereby inhibiting the proliferation of cancer cells . This has been demonstrated in vitro with Diffuse Large B Cell Lymphoma (DLBCL) cells, including those resistant to chemotherapy and those with TP53 mutations .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the compound’s effectiveness may be influenced by the size of the tumor and the degree of vascularization, as these factors can affect the compound’s ability to accumulate in the tumor .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(30)29(27-22)17-14-26-24(31)19-6-10-21(11-7-19)34(32,33)28-15-2-1-3-16-28/h4-13H,1-3,14-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCGEGYBCCDJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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